molecular formula C9H12ClNO B15051015 (1-Methoxy-2-phenylethylidene)azanium chloride

(1-Methoxy-2-phenylethylidene)azanium chloride

Katalognummer: B15051015
Molekulargewicht: 185.65 g/mol
InChI-Schlüssel: HYOCTNKCUZZJIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methoxy-2-phenylethylidene)azanium chloride is an organic compound that features a methoxy group, a phenyl group, and an azanium chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2-phenylethylidene)azanium chloride typically involves the reaction of 1-methoxy-2-phenylethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 1-methoxy-2-phenylethylamine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete mixing of the reactants.

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the reactants and control the reaction conditions. The process is optimized for high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methoxy-2-phenylethylidene)azanium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reagents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1-Methoxy-2-phenylethylidene)azanium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-Methoxy-2-phenylethylidene)azanium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methoxy-2-phenylethylamine: A precursor in the synthesis of (1-Methoxy-2-phenylethylidene)azanium chloride.

    Phenylethylamine: A structurally related compound with similar chemical properties.

    Methoxyphenylethylamine: Another related compound with a methoxy group attached to the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H12ClNO

Molekulargewicht

185.65 g/mol

IUPAC-Name

(1-methoxy-2-phenylethylidene)azanium;chloride

InChI

InChI=1S/C9H11NO.ClH/c1-11-9(10)7-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H

InChI-Schlüssel

HYOCTNKCUZZJIH-UHFFFAOYSA-N

Kanonische SMILES

COC(=[NH2+])CC1=CC=CC=C1.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.